2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-({5-AMINO-7-HYDROXY-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-AMINO-7-HYDROXY-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions to form the triazolopyrimidine core . The reaction conditions can be finely tuned to achieve regioselectivity, with mild acidic conditions favoring certain substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({5-AMINO-7-HYDROXY-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogues.
Substitution: Substitution reactions, particularly at the amino and hydroxyl groups, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-({5-AMINO-7-HYDROXY-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({5-AMINO-7-HYDROXY-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal function of the enzyme. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine: Another triazolopyrimidine derivative with similar structural features but different substituents.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: A compound with hydroxyl and methyl groups, showing different chemical and biological properties.
Uniqueness
2-({5-AMINO-7-HYDROXY-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of amino, hydroxyl, and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H14N6O3S |
---|---|
Molecular Weight |
346.37 g/mol |
IUPAC Name |
2-[(5-amino-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H14N6O3S/c1-23-9-4-2-8(3-5-9)16-12(22)7-24-14-19-18-13-17-11(21)6-10(15)20(13)14/h2-6H,7,15H2,1H3,(H,16,22)(H,17,18,21) |
InChI Key |
ZKHCNYCTRNRGPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)N |
Origin of Product |
United States |
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